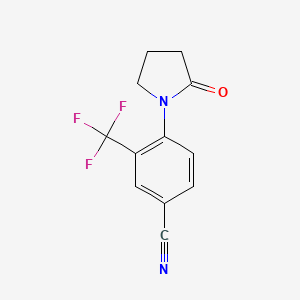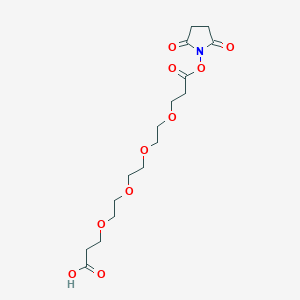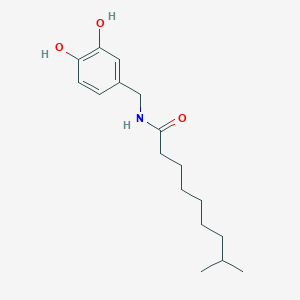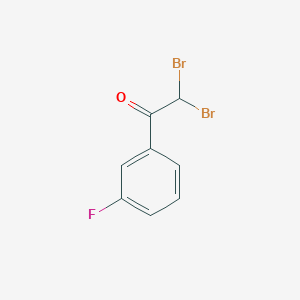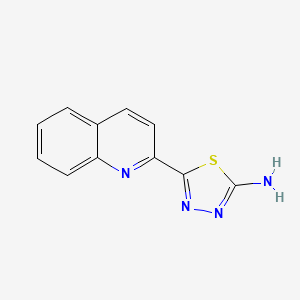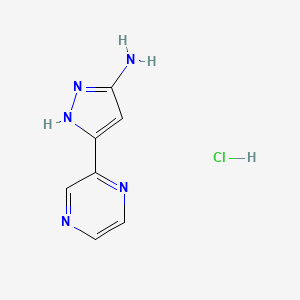
3-Amino-5-(2-pyrazinyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876579 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876579 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods: Industrial production of MFCD32876579 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, making it feasible for large-scale manufacturing. The use of advanced techniques such as solid-phase extraction and liquid-liquid extraction can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32876579 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876579 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions of MFCD32876579 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
MFCD32876579 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in treating certain diseases. Industrially, MFCD32876579 is used in the production of various materials and chemicals, highlighting its versatility and importance .
Mécanisme D'action
The mechanism of action of MFCD32876579 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, making MFCD32876579 a valuable tool for studying cellular processes and developing new therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to MFCD32876579 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share some structural similarities but may differ in their reactivity and applications .
Uniqueness: What sets MFCD32876579 apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable for a wide range of scientific and industrial applications, distinguishing it from other compounds in its class .
Propriétés
Formule moléculaire |
C7H8ClN5 |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
5-pyrazin-2-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N5.ClH/c8-7-3-5(11-12-7)6-4-9-1-2-10-6;/h1-4H,(H3,8,11,12);1H |
Clé InChI |
HJUFQHDHKPSFDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
